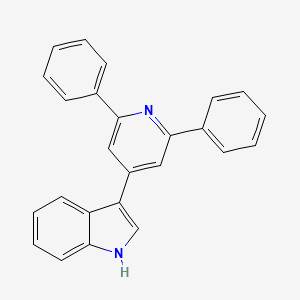![molecular formula C18H18N2O2S2 B5155657 isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound is a thieno[2,3-d]pyrimidine derivative that has shown promising results in scientific research studies.
Wirkmechanismus
The mechanism of action of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It also induces apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase. It also induces the expression of various proteins involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate in lab experiments include its high potency and specificity towards cancer cells. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.
Zukünftige Richtungen
There are many future directions for the research and development of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate. Some of these include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
3. Development of new formulations of the compound to improve its solubility and bioavailability.
4. Investigation of the compound's potential applications in combination with other drugs for the treatment of cancer.
5. Investigation of the compound's potential applications in targeted drug delivery systems.
Conclusion:
In conclusion, Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a promising compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research and development of this compound could lead to the development of new and effective treatments for various diseases.
Synthesemethoden
The synthesis of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the reaction between 6-phenylthieno[2,3-d]pyrimidine-4-amine and isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11(2)22-18(21)12(3)23-16-14-9-15(13-7-5-4-6-8-13)24-17(14)20-10-19-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMIIZJWYONQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)



![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)